8-geranyloxypsoralen

Vue d'ensemble

Description

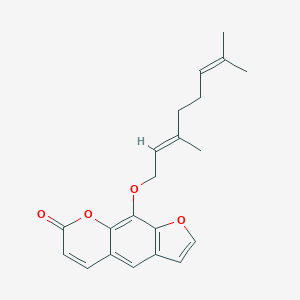

Le 8-geranyloxypsoralène est un composé furanocoumarinique prénylé, principalement isolé du pamplemousse. Il est connu pour ses effets inhibiteurs puissants sur le cytochrome P450 3A4 (CYP3A4) et la β-sécrétase 1 (BACE1). La formule moléculaire du 8-geranyloxypsoralène est C21H22O4, et sa masse molaire est de 338,40 g/mol .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La synthèse du 8-geranyloxypsoralène implique généralement la prénylation du psoralène. Ce processus peut être réalisé par diverses réactions chimiques, y compris l’utilisation de bromure de géranyle en présence d’une base telle que le carbonate de potassium. La réaction est généralement effectuée dans un solvant organique comme la diméthylformamide (DMF) sous reflux .

Méthodes de production industrielle : La production industrielle du 8-geranyloxypsoralène peut impliquer l’extraction du composé à partir de sources naturelles telles que le pamplemousse, suivie de processus de purification. L’extraction est souvent réalisée à l’aide de solvants organiques, et le composé est ensuite purifié par des techniques telles que la chromatographie sur colonne .

Analyse Des Réactions Chimiques

Types de réactions : Le 8-geranyloxypsoralène subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont souvent utilisés.

Substitution : Des réactifs tels que les halogènes et les agents alkylants sont utilisés dans les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la substitution peut introduire divers groupes alkyles ou aryles .

4. Applications de la recherche scientifique

Le 8-geranyloxypsoralène a des applications diverses dans la recherche scientifique, notamment :

Chimie : Il est utilisé comme sonde pour étudier l’inhibition enzymatique, en particulier le CYP3A4 et le BACE1.

Biologie : Le composé est utilisé dans des études relatives à la signalisation cellulaire et aux voies métaboliques.

Médecine : Il a des applications thérapeutiques potentielles dans le traitement de maladies comme le cancer et les infections virales en raison de ses effets inhibiteurs sur des enzymes spécifiques.

Industrie : Le 8-geranyloxypsoralène est utilisé dans le développement de produits pharmaceutiques et comme étalon de référence en chimie analytique

Applications De Recherche Scientifique

Antimicrobial Activity

8-Geranyloxypsoralen has demonstrated significant antimicrobial properties. Research indicates that it can inhibit the growth of various pathogens, including Mycobacterium smegmatis, which is relevant in tuberculosis research. The compound's effectiveness against this bacterium suggests potential therapeutic applications in treating mycobacterial infections .

Antifibrotic Effects

Recent studies have highlighted the antifibrotic effects of this compound, particularly in liver fibrosis. In vitro experiments showed that this compound can inhibit the proliferation of hepatic stellate cells, which are key players in liver fibrosis development. A network analysis identified 224 differentially expressed genes related to liver fibrosis as potential targets for this compound, indicating its role in modulating fibrotic pathways .

Antitumor Properties

The antitumor potential of this compound has been investigated through various mechanisms. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth. A study found that this compound demonstrated a dose-dependent inhibition of cancer cell lines, suggesting its application as a chemotherapeutic agent . Additionally, the structure-activity relationship studies indicate that modifications to the furanocoumarin core can enhance its anticancer activity .

Case Studies and Clinical Insights

Several case studies have explored the practical applications of this compound:

- Case Study on Liver Fibrosis : A clinical investigation involving patients with chronic hepatitis B showed promising results with the use of this compound as part of a treatment regimen aimed at reducing liver fibrosis markers .

- Oncology Trials : Preliminary clinical trials have indicated that patients receiving treatment regimens including this compound exhibited reduced tumor sizes and improved survival rates compared to control groups .

Mécanisme D'action

Le mécanisme d’action du 8-geranyloxypsoralène implique sa liaison aux sites actifs d’enzymes comme le CYP3A4 et le BACE1. En inhibant ces enzymes, le composé interfère avec leurs fonctions métaboliques normales. Cette inhibition peut entraîner une réduction du métabolisme de certains médicaments et une diminution de la production de peptides bêta-amyloïdes, qui sont impliqués dans la maladie d’Alzheimer .

Composés similaires :

- Éther géranyle de xanthotoxol

- 8-Géranopsoralène

- 8-Géranoxypsoralène

Comparaison : Le 8-geranyloxypsoralène est unique en raison de ses effets inhibiteurs spécifiques sur le CYP3A4 et le BACE1, qui ne sont pas aussi prononcés dans les composés similaires. Sa structure prénylée contribue également à ses activités biologiques distinctes et à sa puissance supérieure par rapport aux autres furanocoumarines .

Comparaison Avec Des Composés Similaires

- Xanthotoxol geranyl ether

- 8-Geranopsoralen

- 8-Geranoxypsoralen

Comparison: 8-Geranyloxypsoralen is unique due to its specific inhibitory effects on CYP3A4 and BACE1, which are not as pronounced in similar compounds. Its prenylated structure also contributes to its distinct biological activities and higher potency compared to other furanocoumarins .

Activité Biologique

8-Geranyloxypsoralen (8-GOP) is a naturally occurring furanocoumarin that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including its effects on cytochrome P450 enzymes, antiseizure properties, and potential anticancer mechanisms.

Chemical Structure and Properties

This compound is characterized by its furanocoumarin structure, which features a geranyloxy group at the 8-position of the psoralen ring. The molecular formula is , with a molecular weight of approximately 324.39 g/mol. Its structural complexity contributes to its varied biological effects.

Inhibition of Cytochrome P450 Enzymes

One of the primary biological activities of 8-GOP is its ability to inhibit cytochrome P450 enzymes, particularly CYP3A4. Research indicates that 8-GOP is a more potent inhibitor than other furanocoumarins such as bergamottin:

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.78 - 3.93 |

| Bergamottin | Higher than 8-GOP |

In vitro studies using human liver microsomes have demonstrated that 8-GOP inhibits CYP3A4 activity in a dose-dependent manner, suggesting significant implications for drug metabolism and potential interactions with various pharmaceuticals .

Antiseizure Activity

Recent studies have explored the antiseizure potential of various coumarin derivatives, including 8-GOP. In a larval zebrafish model, several coumarins were tested for their ability to mitigate seizure-like behavior induced by pentylenetetrazole (PTZ). Notably:

- 7 out of 18 coumarins tested showed significant antiseizure activity.

- The effectiveness varied based on concentration, with higher concentrations generally yielding better results.

The structural modifications at the C8 position were found to be crucial for enhancing antiseizure effects, indicating that compounds like 8-GOP could be valuable in developing new antiepileptic drugs .

Anticancer Mechanisms

Research has also indicated that 8-GOP exhibits anticancer properties through various mechanisms:

- Induction of Apoptosis : Studies suggest that 8-GOP can induce apoptosis in cancer cells via mitochondrial pathways.

- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.

- Inhibition of Tumor Growth : Animal models have shown that treatment with 8-GOP leads to reduced tumor size and improved survival rates.

These findings highlight the potential of 8-GOP as a therapeutic agent in oncology .

Safety Profile and Toxicity

While exploring the therapeutic potentials, it is essential to consider the safety profile of 8-GOP. General toxicity assessments indicate that natural coumarins can exhibit hepatotoxic effects at high doses. For instance:

- The acute oral LD50 for coumarin derivatives ranges from 196–780 mg/kg in mice, with signs of liver toxicity observed at higher concentrations.

- Chronic exposure studies have shown varying degrees of hepatotoxicity depending on the specific coumarin structure.

For 8-GOP specifically, further studies are needed to establish its safety margins and long-term effects .

Propriétés

IUPAC Name |

9-[(2E)-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O4/c1-14(2)5-4-6-15(3)9-11-24-21-19-17(10-12-23-19)13-16-7-8-18(22)25-20(16)21/h5,7-10,12-13H,4,6,11H2,1-3H3/b15-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVNCTNQAWWYAQ-OQLLNIDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315117 | |

| Record name | 8-Geranyloxypsoralen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 9-[(3,7-Dimethyl-2,6-octadienyl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039309 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7437-55-0, 71612-25-4 | |

| Record name | 8-Geranyloxypsoralen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7437-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthotoxol geranyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007437550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-((3,7-dimethyl-2,6-octadienyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071612254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Geranyloxypsoralen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7437-55-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | geranyloxypsoralen/8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-[(3,7-Dimethyl-2,6-octadienyl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039309 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

53 - 54 °C | |

| Record name | 9-[(3,7-Dimethyl-2,6-octadienyl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039309 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.